Trypsin Inhibition Potency: 26,000-Fold Superiority Over a Structural Analog
In a head-to-head comparison using the same trypsin inhibition assay, the target compound (BDBM50459539) exhibits an IC50 of 1 nM, whereas a structurally related analog (BDBM50459535) shows an IC50 of 26,000 nM [1]. This represents a >4-log potency differential, demonstrating that the specific substitution pattern of the target compound is critical for target engagement.
| Evidence Dimension | Trypsin Inhibition IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | BDBM50459535 (structural analog): 26,000 nM |
| Quantified Difference | 26,000-fold |
| Conditions | Inhibition of trypsin (unknown origin) pre-incubated for 30 mins before N-Boc-FSR-AMC substrate addition, measured after 30 mins |
Why This Matters
Extreme potency differential ensures that procurement of the correct regioisomer is essential for assay reproducibility and meaningful SAR interpretation.
- [1] BindingDB. (2020). BDBM50459539 (CHEMBL4206734) IC50: 1 nM. BDBM50459535 (CHEMBL4214705) IC50: 2.60E+4 nM. Trypsin inhibition assay. View Source
